molecular formula C12H18N2 B1312475 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine CAS No. 5596-87-2

3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine

Cat. No.: B1312475
CAS No.: 5596-87-2
M. Wt: 190.28 g/mol
InChI Key: OZWGXKVQFUBMTE-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dihydroisoquinoline moiety attached to a propan-1-amine chain. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the dihydroisoquinoline ring system. The subsequent reduction of the imine intermediate yields the desired compound.

  • Pictet-Spengler Reaction

      Reactants: β-phenylethylamine derivative, aldehyde or ketone

      Catalyst: Acid (e.g., hydrochloric acid, sulfuric acid)

      Conditions: Room temperature to reflux, depending on the specific reactants

  • Reduction

      Reactants: Imine intermediate

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

      Conditions: Typically performed at low temperatures to avoid over-reduction

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic hydrogenation are potential methods to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Typically performed in acidic or basic media

      Products: Oxidized derivatives, such as ketones or carboxylic acids

  • Reduction

      Conditions: Typically performed at low temperatures

      Products: Reduced derivatives, such as secondary amines or alcohols

  • Substitution

      Reagents: Nucleophiles (e.g., halides, amines)

      Conditions: Varies depending on the nucleophile and substrate

      Products: Substituted derivatives, such as halogenated or alkylated compounds

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Halogenated compounds, alkylated compounds

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine has several scientific research applications, including:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules
    • Employed in the study of reaction mechanisms and synthetic methodologies
  • Biology

    • Investigated for its potential biological activities, such as enzyme inhibition or receptor binding
    • Used in the development of bioactive compounds for pharmaceutical research
  • Medicine

    • Explored for its potential therapeutic applications, including as a precursor to drug candidates
    • Studied for its effects on various biological pathways and targets
  • Industry

    • Utilized in the production of specialty chemicals and intermediates
    • Applied in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine depends on its specific application and target. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The compound’s structure allows it to participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-amine
  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-2-amine

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGXKVQFUBMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427960
Record name 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5596-87-2
Record name 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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